molecular formula C7H13ClN2O2 B1530829 Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride CAS No. 1081523-75-2

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Cat. No.: B1530829
CAS No.: 1081523-75-2
M. Wt: 192.64 g/mol
InChI Key: BBLNVDYKJCGRTM-UHFFFAOYSA-N
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Description

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is an organic compound primarily employed as a versatile building block in organic synthesis. It is a derivative of glycine, the simplest amino acid, featuring a cyanoethyl group attached to the nitrogen atom. This modification allows for further chemical transformations, making it a valuable intermediate in various chemical processes.

Scientific Research Applications

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of amino acid derivatives and their biological functions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride typically involves the reaction of glycine ethyl ester with acrylonitrile in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: 40-65°C

    Solvent: Anhydrous ethanol

    Catalyst: Ammonia gas to maintain pH 8-8.5

    Reaction Time: 2 hours at 70°C for the final step.

Industrial Production Methods

In industrial settings, the production process is scaled up to ensure high yield and purity. The process involves:

    Mixing: Chloracetic acid, urotropine, and anhydrous ethanol are mixed in a reactor.

    Ammonia Gas Addition: Ammonia gas is introduced to maintain the pH and control the reaction temperature.

    Hydrochloric Acid Addition: Hydrochloric acid in anhydrous ethanol is added to form the hydrochloride salt.

    Filtration and Crystallization: The reaction mixture is filtered to remove ammonium chloride, and the filtrate is cooled to crystallize the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Substituted glycine derivatives.

    Hydrolysis: Glycine and its derivatives.

    Reduction: Ethyl 2-aminoacetate hydrochloride.

Mechanism of Action

The compound exerts its effects through various chemical transformations:

    Nucleophilic Substitution: The cyanoethyl group acts as a nucleophile, participating in substitution reactions.

    Hydrolysis: The ester group undergoes hydrolysis to form carboxylic acids, which can further participate in biochemical pathways.

    Reduction: The cyano group is reduced to form primary amines, which are key intermediates in many synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Glycine Ethyl Ester Hydrochloride: Similar structure but lacks the cyanoethyl group.

    Ethyl Glycinate Hydrochloride: Another derivative of glycine with different functional groups

Uniqueness

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is unique due to the presence of the cyanoethyl group, which allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

ethyl 2-(2-cyanoethylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6-9-5-3-4-8;/h9H,2-3,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLNVDYKJCGRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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